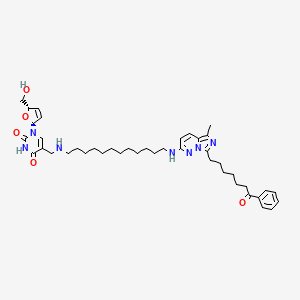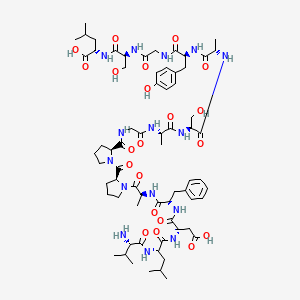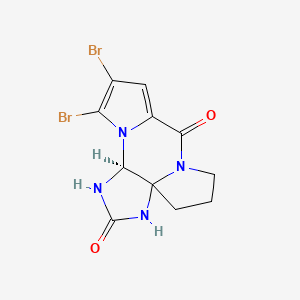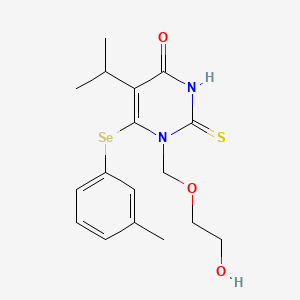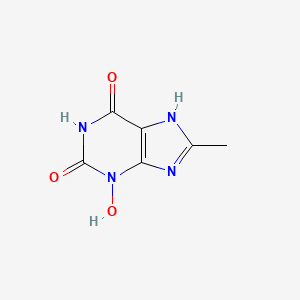
3-Hydroxy-8-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-8-methylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is part of the methylxanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine. Methylxanthines are known for their stimulating effects on the central nervous system and their ability to relax smooth muscles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxy-8-methylxanthine can be synthesized through various chemical reactions. One common method involves the N-demethylation and oxidation of theobromine. This process can be facilitated by certain fungal strains, such as Aspergillus sydowii PT-2, which degrade theobromine to produce 3-methylxanthine .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis from precursor compounds like theobromine. The process may include steps such as heating, refluxing, and the use of specific catalysts to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-8-methylxanthine undergoes various chemical reactions, including:
Oxidation: Conversion of theobromine to 3-methylxanthine through oxidation.
N-Demethylation: Removal of a methyl group from theobromine to form 3-methylxanthine.
Common Reagents and Conditions:
Oxidizing Agents: Such as formic acid in water, used in the presence of heat and reflux conditions.
Fungal Strains: Aspergillus sydowii PT-2 and Aspergillus tamarii PT-7, which facilitate the N-demethylation and oxidation processes.
Major Products:
3-Methylxanthine: A primary product formed from the degradation of theobromine.
Aplicaciones Científicas De Investigación
3-Hydroxy-8-methylxanthine has various applications in scientific research, including:
Mecanismo De Acción
3-Hydroxy-8-methylxanthine exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system and peripheral tissues. This action leads to increased alertness and relaxation of smooth muscles. The compound also inhibits phosphodiesterase, which results in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .
Comparación Con Compuestos Similares
Caffeine (1,3,7-trimethylxanthine): Known for its stimulating effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa products and known for its mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Uniqueness: 3-Hydroxy-8-methylxanthine is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biochemical properties and potential therapeutic applications. Its ability to undergo specific chemical reactions, such as N-demethylation and oxidation, also sets it apart from other methylxanthines .
Propiedades
Número CAS |
22888-28-4 |
|---|---|
Fórmula molecular |
C6H6N4O3 |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
3-hydroxy-8-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O3/c1-2-7-3-4(8-2)10(13)6(12)9-5(3)11/h13H,1H3,(H,7,8)(H,9,11,12) |
Clave InChI |
RFUAVAOIZVCQHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C(=O)NC(=O)N2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



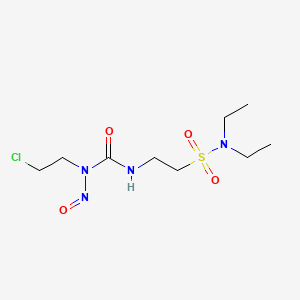
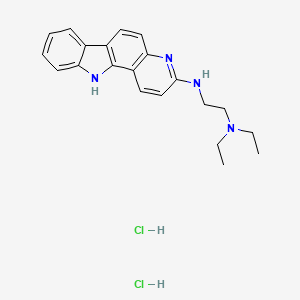
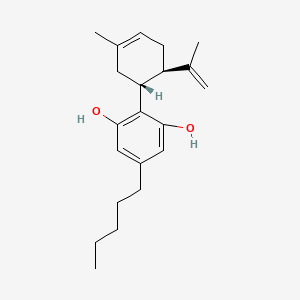

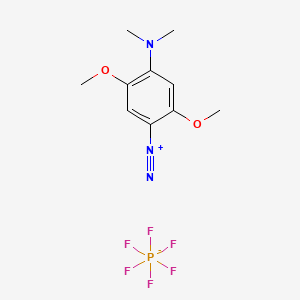
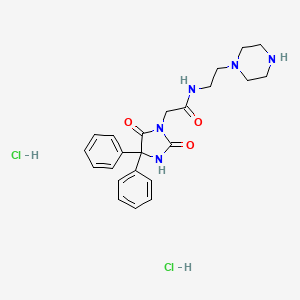


![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
